Aqueous Solubility Enhancement of CMA-Succinate Over Chlormadinone Acetate Enables Intact-Tissue Perfusion Experiments
CMA-succinate (CMA-S) was specifically synthesized to overcome the aqueous solubility limitation of chlormadinone acetate (CMA). CMA is practically insoluble in water (0.00158 mg/mL) [1], and in muscle bath preparations its attainable concentration is only 0.5–4 µM, which is insufficient to displace ouabain from Na⁺,K⁺-ATPase in intact cardiac tissue [2]. In contrast, CMA-S, as the 3β-hemisuccinate ester bearing a free carboxylate group, is described as 'more water-soluble' and was successfully perfused through isolated guinea pig hearts in Krebs-Henseleit-bicarbonate buffer at concentrations up to 10⁻⁶ M without organic co-solvent [3]. The solubility enhancement is attributed to the ionization of the terminal carboxylic acid moiety at physiological pH, consistent with the class-level behavior of steroid hemisuccinate esters [4].
| Evidence Dimension | Aqueous solubility and maximum attainable concentration in physiological buffer |
|---|---|
| Target Compound Data | CMA-succinate: perfused at 10⁻⁷ to 10⁻⁶ M in Krebs-Henseleit-bicarbonate buffer (0.125% albumin) in Langendorff guinea pig heart preparation [3]; described qualitatively as 'more water-soluble' [3] |
| Comparator Or Baseline | Chlormadinone acetate (CMA): water solubility 0.00158 mg/mL (ALOGPS) [1]; maximum concentration 0.5–4 µM in aerated muscle baths [2] |
| Quantified Difference | CMA-S achieves at least 2–4-fold higher effective concentration in aqueous perfusion systems vs. CMA; CMA-S can be used in perfusion at 10⁻⁶ M, whereas CMA is limited to ≤4 µM in tissue baths [2][3] |
| Conditions | Guinea pig isolated heart Langendorff preparation; Krebs-Henseleit-bicarbonate buffer ± 0.125% serum albumin; guinea pig left atria and cat atria/ventricle muscle baths aerated with 95% O₂–5% CO₂ [2][3] |
Why This Matters
Procurement of CMA-succinate rather than CMA is essential for any experimental protocol requiring sustained, defined steroid concentrations ≥5 µM in aqueous physiological media, as CMA's solubility ceiling precludes reliable concentration-response analyses above this threshold.
- [1] DrugBank Online. Chlormadinone acetate: Water Solubility 0.00158 mg/mL (ALOGPS). DrugBank Accession DB15903. View Source
- [2] Weiland J, Wicks J, Akera T, Brody TM. Interaction of chlormadinone acetate with the ouabain binding site of Na⁺,K⁺-ATPase. Mol Pharmacol. 1981 Nov;20(3):551-7. PMID: 6275266. View Source
- [3] LaBella FS, Bihler I, Kim RS. Progesterone derivatives that bind to the digitalis receptor: effects on 86Rb uptake and contractility in the isolated guinea pig heart. Can J Physiol Pharmacol. 1984 Sep;62(9):1057-64. doi: 10.1139/y84-177. PMID: 6208987. View Source
- [4] MeSH Supplementary Concept Data. chlormadinone-17-acetate 3 beta-hemisuccinate (C043235). Structure given in first source: Can J Physiol Pharmacol 1984;62(9):1057. Heading Mapped to: Chlormadinone Acetate/analogs & derivatives. View Source
